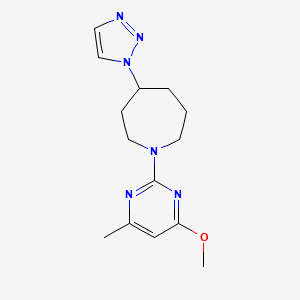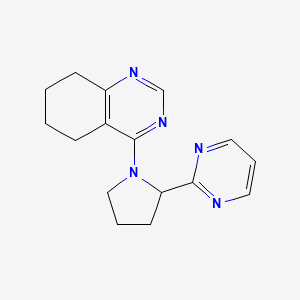![molecular formula C18H22N2O3 B7360236 2,4,5-trimethyl-N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]oxolane-3-carboxamide](/img/structure/B7360236.png)
2,4,5-trimethyl-N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]oxolane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-trimethyl-N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]oxolane-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which is important for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).
Mecanismo De Acción
2,4,5-trimethyl-N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]oxolane-3-carboxamide binds to the active site of BTK and inhibits its enzymatic activity. BTK is a key component of the B-cell receptor signaling pathway, which is important for the survival and proliferation of B-cells. Inhibition of BTK by 2,4,5-trimethyl-N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]oxolane-3-carboxamide leads to decreased activation of downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) pathways, resulting in decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects:
In addition to its effects on B-cells, 2,4,5-trimethyl-N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]oxolane-3-carboxamide has been shown to inhibit the activation of macrophages and dendritic cells, which play important roles in the immune response. 2,4,5-trimethyl-N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]oxolane-3-carboxamide also inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of various autoimmune and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,4,5-trimethyl-N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]oxolane-3-carboxamide is its specificity for BTK, which minimizes off-target effects and reduces the risk of toxicity. 2,4,5-trimethyl-N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]oxolane-3-carboxamide also has good oral bioavailability and pharmacokinetic properties, making it suitable for use in animal models and potentially in humans. However, one limitation of 2,4,5-trimethyl-N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]oxolane-3-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
For research on 2,4,5-trimethyl-N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]oxolane-3-carboxamide include the evaluation of its efficacy and safety in clinical trials for the treatment of B-cell malignancies and other diseases. Other potential applications of 2,4,5-trimethyl-N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]oxolane-3-carboxamide include the treatment of autoimmune and inflammatory diseases, such as rheumatoid arthritis and lupus, which are characterized by dysregulated B-cell activation and cytokine production. Further studies are also needed to elucidate the molecular mechanisms of 2,4,5-trimethyl-N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]oxolane-3-carboxamide and its effects on other immune cells and signaling pathways.
Métodos De Síntesis
The synthesis of 2,4,5-trimethyl-N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]oxolane-3-carboxamide involves several steps, starting with the reaction of 2,4,5-trimethyl-3-oxoheptanoic acid with 4-(1,3-oxazol-5-yl)benzaldehyde to form the corresponding oxolane carboxylic acid. This intermediate is then converted to the corresponding amide using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
2,4,5-trimethyl-N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]oxolane-3-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that 2,4,5-trimethyl-N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]oxolane-3-carboxamide inhibits BTK phosphorylation and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that 2,4,5-trimethyl-N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]oxolane-3-carboxamide reduces tumor growth and prolongs survival in mouse models of CLL and NHL. These findings suggest that 2,4,5-trimethyl-N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]oxolane-3-carboxamide has potential as a therapeutic agent for the treatment of B-cell malignancies.
Propiedades
IUPAC Name |
2,4,5-trimethyl-N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-11-12(2)23-13(3)17(11)18(21)20-8-14-4-6-15(7-5-14)16-9-19-10-22-16/h4-7,9-13,17H,8H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYCXNUIEGTIEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(C1C(=O)NCC2=CC=C(C=C2)C3=CN=CO3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-chloropyridin-3-yl)-3-[(2S)-1-hydroxypropan-2-yl]urea](/img/structure/B7360157.png)
![2,2-Difluoro-3-[4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]propan-1-ol](/img/structure/B7360171.png)


![1-cyclopentyl-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]pyrazole-3-carboxamide](/img/structure/B7360200.png)
![N-[2-(1,2-oxazol-4-yl)ethyl]-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B7360205.png)
![6-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-2-methyl-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B7360213.png)
![2-methyl-N-[2-(1,2-oxazol-4-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7360225.png)
![3-[3-oxo-3-[4-(1H-1,2,4-triazol-5-yl)piperazin-1-yl]propyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7360237.png)
![1-ethyl-4,4-difluoro-N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]cyclohexane-1-carboxamide](/img/structure/B7360244.png)
![1-[1-(2-Fluorophenyl)-6-methyl-4-oxopyridazine-3-carbonyl]-2,6-dimethylpiperidine-3-carboxamide](/img/structure/B7360251.png)

![1-[(1-Butyl-3-methylpyrazole-4-carbonyl)amino]cycloheptane-1-carboxylic acid](/img/structure/B7360259.png)
![1-[4-[(2-Propyl-1,3-thiazol-4-yl)methylsulfonyl]phenyl]ethanone](/img/structure/B7360261.png)